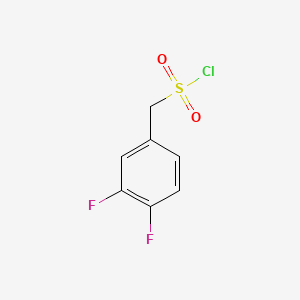

(3,4-Difluorophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFHDOKDFDXNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661332 | |

| Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-73-6 | |

| Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,4-Difluorophenyl)methanesulfonyl chloride CAS number

An In-depth Technical Guide to (3,4-Difluorophenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic sulfonyl chloride that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility lies in the ability to introduce the (3,4-difluorophenyl)methanesulfonyl moiety into molecules of interest. The presence of the difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, such as its metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, tailored for professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 163295-73-6 | [1][2][3] |

| Molecular Formula | C₇H₅ClF₂O₂S | [3] |

| Molecular Weight | 226.63 g/mol | |

| Appearance | Solid | |

| Primary Category | Halides / Halide containing compounds, Sulfonyl chlorides | [1] |

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory setting. The following table summarizes its key hazard classifications and precautionary statements.

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1] |

| H312 | Harmful in contact with skin.[1] |

| H314 | Causes severe skin burns and eye damage.[1][2] |

| H318 | Causes serious eye damage.[1][2] |

| H332 | Harmful if inhaled.[1] |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |

| P302+P352 | IF ON SKIN: Wash with soap and water.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[1][4] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of the corresponding sulfonic acid. The general principle for the synthesis of sulfonyl chlorides from sulfonic acids using thionyl chloride is a well-established method.[5]

Materials:

-

(3,4-Difluorophenyl)methanesulfonic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Ice bath

-

Rotary evaporator

-

Schlenk line or nitrogen atmosphere setup

Procedure:

-

To a stirred solution of (3,4-Difluorophenyl)methanesulfonic acid (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add a catalytic amount of DMF.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Co-evaporation with toluene may be necessary to remove all traces of thionyl chloride.

-

The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Formation of a Sulfonamide with a Primary Amine

A primary application of sulfonyl chlorides in drug development is the synthesis of sulfonamides through reaction with primary or secondary amines.[6][7]

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 eq) in dichloromethane.

-

Add the solution of this compound dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

-

The product can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis Workflow

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride Supplier [benchchem.com]

In-Depth Technical Guide to (3,4-Difluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of (3,4-Difluorophenyl)methanesulfonyl chloride, a key building block in medicinal chemistry and organic synthesis.

Molecular Structure and Properties

This compound is an organosulfur compound featuring a difluorinated phenyl ring attached to a methanesulfonyl chloride group. This combination of a reactive sulfonyl chloride moiety and a difluorobenzyl group makes it a valuable reagent for the synthesis of complex molecules with potential biological activity.

Molecular Structure:

The structure consists of a benzene ring substituted with two fluorine atoms at positions 3 and 4, and a methanesulfonyl chloride group (-CH₂SO₂Cl) at position 1.

Diagram of the Molecular Structure of this compound

An In-Depth Technical Guide to the Synthesis of (3,4-Difluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of (3,4-Difluorophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The information presented is curated for researchers and professionals in the fields of organic synthesis and drug discovery, offering detailed experimental protocols and a summary of expected quantitative data.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. This guide outlines two robust and adaptable synthetic routes to this important compound, starting from readily available precursors.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are detailed below:

-

Pathway 1: A two-step synthesis commencing with the conversion of 3,4-difluorobenzyl bromide to sodium (3,4-difluorophenyl)methanesulfonate, followed by chlorination to yield the target sulfonyl chloride.

-

Pathway 2: A direct oxidative chlorination of 3,4-difluorobenzyl thiol to afford this compound.

The following sections provide detailed experimental protocols for each step of these pathways.

Pathway 1: Synthesis from 3,4-Difluorobenzyl Bromide

This pathway involves the initial formation of a sulfonate salt, which is subsequently converted to the desired sulfonyl chloride.

Step 1: Synthesis of Sodium (3,4-Difluorophenyl)methanesulfonate

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3,4-difluorobenzyl bromide (1.0 eq), sodium sulfite (1.1 eq), and a 2:1 mixture of ethanol and water is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid residue is triturated with ethanol and filtered to remove inorganic byproducts.

-

The filtrate is concentrated under reduced pressure to yield crude sodium (3,4-difluorophenyl)methanesulfonate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Experimental Protocol:

-

To a stirred suspension of sodium (3,4-difluorophenyl)methanesulfonate (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform, oxalyl chloride (2.0-3.0 eq) is added dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) is then added.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is carefully quenched by the slow addition of ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford crude this compound. The product can be further purified by vacuum distillation or chromatography.

Quantitative Data for Pathway 1

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 3,4-Difluorobenzyl bromide | Sodium sulfite | Ethanol/Water | Reflux | 24 | 70-85 | >90 (crude) |

| 2 | Sodium (3,4-difluorophenyl)methanesulfonate | Oxalyl chloride, DMF | Dichloromethane | 0 to RT | 12-24 | 60-80 | >95 |

Logical Workflow for Pathway 1

Caption: Synthesis of this compound from 3,4-difluorobenzyl bromide.

Pathway 2: Synthesis from 3,4-Difluorobenzyl Thiol

This pathway offers a more direct route to the target molecule through an oxidative chlorination reaction.

Step 1: Synthesis of 3,4-Difluorobenzyl Thiol

Experimental Protocol:

-

3,4-Difluorobenzyl bromide (1.0 eq) and thiourea (1.1 eq) are dissolved in ethanol and the mixture is refluxed for 2-3 hours.

-

A solution of sodium hydroxide (2.5 eq) in water is then added, and the mixture is refluxed for an additional 2-3 hours.

-

The reaction mixture is cooled to room temperature and acidified with hydrochloric acid.

-

The product is extracted with diethyl ether or dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 3,4-difluorobenzyl thiol, which can be purified by distillation.

Step 2: Synthesis of this compound

Experimental Protocol (Method A: Using Trichloroisocyanuric acid): [1]

-

To a stirring solution of 3,4-difluorobenzyl thiol (1.0 eq) in a 4:1 mixture of acetonitrile and water at 0 °C (ice bath), trichloroisocyanuric acid (1.5 eq) is added portion-wise, maintaining the temperature below 5 °C.[1]

-

The mixture is stirred for an additional 30 minutes at 0 °C.[1]

-

The precipitated cyanuric acid is removed by filtration and washed with ethyl acetate.[1]

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is dissolved in a suitable organic solvent (e.g., diethyl ether), washed with cold 1% aqueous HCl, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.[1]

Experimental Protocol (Method B: Using H₂O₂ and SOCl₂): [2]

-

In a round-bottom flask, 3,4-difluorobenzyl thiol (1.0 eq) is dissolved in a suitable solvent like acetonitrile.

-

The solution is cooled to 0 °C, and hydrogen peroxide (3.0 eq) is added, followed by the dropwise addition of thionyl chloride (1.0 eq).[2]

-

The reaction is highly exothermic and should be controlled by maintaining a low temperature.

-

The reaction is typically rapid and is monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

Quantitative Data for Pathway 2

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 3,4-Difluorobenzyl bromide | Thiourea, NaOH | Ethanol | Reflux | 4-6 | 75-90 | >95 |

| 2a | 3,4-Difluorobenzyl thiol | Trichloroisocyanuric acid | Acetonitrile/Water | 0-5 | 0.5 | 60-75 | >95 |

| 2b | 3,4-Difluorobenzyl thiol | H₂O₂, SOCl₂ | Acetonitrile | 0 | <1 | 80-95 | >95 |

Logical Workflow for Pathway 2

References

(3,4-Difluorophenyl)methanesulfonyl chloride safety data sheet (SDS)

An In-depth Technical Guide to the Safety Data for (3,4-Difluorophenyl)methanesulfonyl chloride

This technical guide provides a comprehensive overview of the safety data for this compound, catering to researchers, scientists, and professionals in drug development. The information is compiled from Safety Data Sheets (SDS) to ensure a high standard of accuracy and relevance.

Chemical Identification

This compound is a chemical compound utilized in various research and development applications.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3,4-Difluorobenzylsulfonyl chloride[1][2] |

| CAS Number | 163295-73-6[2] |

| Molecular Formula | C7H5ClF2O2S[1] |

| Molecular Weight | 226.63 g/mol [1] |

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure safe handling.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[1][2] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][2] |

| Acute Toxicity (Dermal) | Not specified | H312: Harmful in contact with skin.[1] |

| Acute Toxicity (Inhalation) | Not specified | H332: Harmful if inhaled.[1] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[2] |

Signal Word: Danger [3]

Precautionary Statements (selected)

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][4] |

| P302+P352 | IF ON SKIN: Wash with soap and water.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[1][3][5] |

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][7] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |

| Unsuitable Extinguishing Media | Do not use a full water jet.[3] Contact with water can liberate toxic gas.[7] |

| Specific Hazards | In case of fire, toxic fumes may form, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[7][8] |

| Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary.[3][5] |

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential to minimize risks.

Safe Handling and Storage Workflow

Caption: Workflow for safe handling, storage, and disposal.

Storage Recommendations

| Parameter | Guideline |

| Container | Store in original, tightly closed, corrosion-resistant containers.[4][9] |

| Atmosphere | Store under an inert gas. The compound is moisture-sensitive.[3][4] |

| Temperature | Store in a cool, dry place. Recommended storage temperatures can range from 2-8°C to as low as -18°C.[3][4] |

| Incompatibilities | Avoid contact with water, strong oxidizing agents, strong bases, and alcohols.[7][8] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for safety.

Hierarchy of Controls

Caption: Hierarchy of controls for managing exposure risk.

Personal Protective Equipment (PPE) Specifications

| Protection Type | Specification |

| Eye/Face | Safety glasses with side-shields (EN 166) or a full-face shield.[3][5] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[5][9] |

| Skin/Body | Protective clothing or a complete suit protecting against chemicals.[5] |

| Respiratory | For higher-level exposures, use a respirator such as type ABEK (EN 14387).[3] |

Physical and Chemical Properties

Limited public data is available for the specific physical properties of this compound. However, related compounds are typically solids or liquids at room temperature. For instance, the related compound 2,4-Difluorobenzylsulphonyl chloride has a melting point of 40-41°C.

Stability and Reactivity

| Aspect | Description |

| Reactivity | Reacts with water, steam, and alkali.[10] May be corrosive to metals.[2] |

| Chemical Stability | Stable under recommended storage conditions.[7] It is sensitive to moisture.[4][7] |

| Conditions to Avoid | Exposure to moist air or water.[7] |

| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols, and amines.[7][8] |

| Hazardous Decomposition | When heated or in contact with water, it may produce toxic fumes of hydrogen chloride, hydrogen fluoride, and sulfur oxides.[7][8] |

Toxicological Information

This substance is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin and eye damage.[1]

Logical Relationship of Hazards and Health Effects

Caption: Relationship between chemical hazards and health effects.

Experimental Protocols

Detailed experimental protocols for this specific substance are not publicly available in the provided SDS. Safety data, such as toxicity, are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity: Generally determined by OECD Test Guideline 423.

-

Skin Corrosion/Irritation: Assessed using methods like OECD Test Guideline 431 (In Vitro Skin Corrosion) or 439 (In Vitro Skin Irritation).

-

Serious Eye Damage/Irritation: Evaluated through protocols like OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability Test).

These standardized methods ensure that data is reproducible and comparable across different substances and laboratories.

Ecological Information

There is no specific data available regarding the ecological effects of this compound.[11] It is advised to prevent the substance from entering drains or the environment.[5]

Transport Information

This material is regulated for transport.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID/IMDG/IATA | UN3261[5] | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[2] | 8[5] | II[5] |

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. keyorganics.net [keyorganics.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 10. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. echemi.com [echemi.com]

(3,4-Difluorophenyl)methanesulfonyl Chloride: A Comprehensive Technical Review for Drug Discovery

(3,4-Difluorophenyl)methanesulfonyl chloride , a halogenated organosulfur compound, serves as a critical building block in the synthesis of novel pharmaceutical agents. Its strategic importance lies in the incorporation of the (3,4-difluorophenyl)methylsulfonyl moiety into target molecules, a structural motif that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

While detailed experimental data for this compound is not extensively available in publicly accessible literature, its fundamental properties can be summarized.

| Property | Value | Reference |

| CAS Number | 163295-73-6 | [1][2][3] |

| Molecular Formula | C₇H₅ClF₂O₂S | [2] |

| Molecular Weight | 226.63 g/mol | [2] |

| Synonyms | 3,4-Difluorobenzylsulfonyl chloride | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically follows established methods for the preparation of sulfonyl chlorides. Although a specific detailed protocol for this compound is not readily found in peer-reviewed journals, analogous syntheses suggest a multi-step process starting from a readily available precursor like 3,4-difluorotoluene.

A plausible synthetic route is outlined below. This workflow is based on general and well-established organic chemistry transformations for the synthesis of similar sulfonyl chlorides.

Caption: Plausible synthetic workflow for this compound.

Detailed Methodologies (Hypothetical Protocols based on Analogy):

Step 1: Synthesis of (3,4-Difluorophenyl)methanethiol

A solution of 3,4-difluorotoluene in a suitable solvent (e.g., carbon tetrachloride) would be subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide under reflux. The resulting (3,4-difluorophenyl)methyl bromide would then be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield (3,4-difluorophenyl)methanethiol.

Step 2: Oxidation to (3,4-Difluorophenyl)methanesulfonic acid

The synthesized (3,4-difluorophenyl)methanethiol would be oxidized to the corresponding sulfonic acid. This can be achieved using strong oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid under controlled temperature conditions.

Step 3: Chlorination to this compound

The final step involves the conversion of the sulfonic acid to the sulfonyl chloride. This is typically accomplished by treating the (3,4-difluorophenyl)methanesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out in an inert solvent, and the product is isolated by distillation or crystallization after removal of excess chlorinating agent.

Reactivity and Applications in Medicinal Chemistry

This compound is a reactive electrophile, primarily at the sulfur atom of the sulfonyl chloride group. This reactivity allows for the facile formation of sulfonamides and sulfonate esters through reactions with primary or secondary amines and alcohols, respectively.

Caption: Key reactions of this compound.

The introduction of the (3,4-difluorophenyl)methylsulfonyl group can be a key strategy in drug design. The fluorine atoms can block sites of metabolism, thereby increasing the half-life of a drug.[4][5] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity of nearby protons and influence the binding interactions of the molecule with its target protein.[4][5] The sulfonyl group itself is a key pharmacophore in many approved drugs, acting as a hydrogen bond acceptor and contributing to the overall polarity and solubility of the molecule.

While specific examples of marketed drugs containing the (3,4-difluorophenyl)methanesulfonyl moiety are not readily identifiable, the broader class of fluorinated sulfonamides is prevalent in medicinal chemistry literature, with applications as inhibitors of various enzymes and receptors.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

¹H NMR:

-

A singlet or a closely coupled multiplet for the methylene (-CH₂-) protons, expected to be in the downfield region (around 4.5-5.5 ppm) due to the strong electron-withdrawing effects of the sulfonyl chloride and the difluorophenyl groups.

-

A complex multiplet pattern in the aromatic region (around 7.0-7.8 ppm) for the three protons on the difluorophenyl ring, showing characteristic fluorine-proton coupling.

¹³C NMR:

-

A signal for the methylene carbon, significantly downfield.

-

Multiple signals in the aromatic region, with carbon-fluorine coupling constants providing structural information.

IR Spectroscopy:

-

Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) are expected around 1370-1390 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).

-

Bands corresponding to C-F stretching and aromatic C-H and C=C stretching.

Mass Spectrometry:

-

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂Cl and cleavage of the benzyl-sulfonyl bond.

Safety and Handling

This compound is classified as a corrosive solid that is acidic and harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent for medicinal chemists and drug development professionals. Its utility stems from the ability to introduce the (3,4-difluorophenyl)methylsulfonyl moiety, which can impart favorable properties to drug candidates. While detailed experimental data is sparse in the public domain, its synthesis and reactivity are predictable based on established chemical principles. Further research and publication of its detailed properties and applications would be beneficial to the scientific community.

References

The Chemistry and Application of Fluorinated Sulfonyl Halides: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of fluorinated sulfonyl halides, with a focus on their role as versatile reagents in organic synthesis and drug discovery.

Fluorinated sulfonyl halides, particularly sulfonyl fluorides, have emerged as a critical class of reagents and functional groups in modern chemistry. Their unique balance of stability and tunable reactivity makes them invaluable tools for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their core properties, experimental protocols for their synthesis and use, and insights into their applications.

Core Properties: Stability and Reactivity

The defining characteristic of sulfonyl halides is the electrophilic nature of the sulfur atom, making them susceptible to nucleophilic attack. However, the identity of the halogen atom significantly influences the compound's stability and reactivity. The stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides.[1]

Sulfonyl fluorides are notably more stable and less reactive than their chloride counterparts.[2][3] The strong sulfur-fluorine bond renders them resistant to hydrolysis, reduction, and thermolysis.[3][4] This stability is a key advantage in biological systems and for compounds requiring long-term storage.[3][4] While less reactive, their electrophilicity can be harnessed for reactions with a variety of nucleophiles, often requiring specific activation or harsher reaction conditions.[5]

Sulfonyl chlorides , on the other hand, are highly reactive and readily react with a wide range of nucleophiles, including water, alcohols, and amines.[1][6] This high reactivity, while synthetically useful, can also lead to poor selectivity and instability, making them challenging to handle and store.[5] The presence of fluorine atoms on the organic backbone can further modulate the reactivity of the sulfonyl chloride group through inductive effects.

Comparative Physicochemical Properties

| Property | Sulfonyl Fluorides | Sulfonyl Chlorides |

| Stability | High; resistant to hydrolysis and thermolysis[3][4] | Moderate to low; sensitive to moisture[1] |

| Reactivity | Moderately electrophilic; often require activation[5] | Highly electrophilic; react readily with nucleophiles[6] |

| Handling | Generally easier to handle and store[3] | Require careful handling and storage conditions[5] |

| Applications | Covalent inhibitors, chemical probes, click chemistry[4][7] | General sulfonamide and sulfonate ester synthesis[6] |

Synthesis of Fluorinated Sulfonyl Halides

The most common method for synthesizing sulfonyl fluorides is through the halogen exchange of the corresponding sulfonyl chlorides.[8][9] Various fluorinating agents and conditions have been developed to achieve this transformation efficiently.

General Experimental Protocol: Chloride to Fluoride Exchange

A prevalent method for this conversion involves the use of potassium fluoride (KF) in a biphasic water/acetone mixture.[9][10]

Materials:

-

Sulfonyl chloride starting material

-

Potassium fluoride (KF)

-

Acetone

-

Water

-

Ethyl acetate

-

10% aqueous NaCl solution

-

Polypropylene bottle with screw cap

-

Magnetic stirrer

Procedure:

-

To a polypropylene bottle, add potassium fluoride (2.0 equivalents) and acetone.

-

Add the sulfonyl chloride (1.0 equivalent) and water (2.0 equivalents) to the stirred suspension.

-

Seal the vessel and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by ¹H NMR and ¹⁹F NMR until the starting sulfonyl chloride is consumed (typically 2 hours).[10]

-

Upon completion, partition the reaction mixture between ethyl acetate and 10% aqueous NaCl.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonyl fluoride.

This method is advantageous due to its mild conditions and high yields for a wide range of substrates.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the characterization of fluorinated sulfonyl halides.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR provide detailed structural information. For fluorinated benzenesulfonyl chlorides, the chemical shifts are influenced by the position of the fluorine atom on the aromatic ring.[11]

| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |

| Benzenesulfonyl Chloride | CDCl₃ | 8.03 (d) | 7.70 (t) | 7.82 (t) | 7.70 (t) | 8.03 (d) |

| 2-Fluorobenzenesulfonyl Chloride | CDCl₃ | 7.95 (m) | 7.30 (m) | 7.75 (m) | 7.30 (m) | - |

| 3-Fluorobenzenesulfonyl Chloride | CDCl₃ | 7.80 (m) | - | 7.60 (m) | 7.40 (m) | 7.80 (m) |

| Data sourced from BenchChem.[11] |

General NMR Sample Preparation Protocol:

-

Weigh approximately 10-20 mg of the sulfonyl halide sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Ensure complete dissolution, using sonication or gentle warming if necessary.[11]

Infrared (IR) Spectroscopy

Sulfonyl chlorides exhibit strong characteristic absorption bands in the IR spectrum. The S=O stretching vibrations typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[12] For sulfonyl fluorides, the S-F stretching frequency provides an additional diagnostic peak.

Applications in Drug Development and Chemical Biology

The unique properties of fluorinated sulfonyl halides have led to their widespread use in pharmaceutical and biological research.

Sulfonamide Synthesis

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides, a common motif in many pharmaceutical agents.[6] Sulfonyl fluorides can also be used for this purpose, often with the need for activation by a Lewis acid such as calcium triflimide [Ca(NTf₂)₂].[5]

Covalent Probes and Inhibitors

Sulfonyl fluorides have gained prominence as "warheads" for covalent inhibitors and activity-based probes.[13] Their balanced stability and reactivity allow for selective covalent modification of specific amino acid residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine.[10][13] This selectivity makes them powerful tools for target identification and validation in drug discovery.[13] The increased stability of the S-F bond compared to the S-Cl bond is particularly advantageous for biological applications, preventing non-specific reactions.[3]

The reactivity of sulfonyl fluorides can be tuned by the electronic nature of the substituents on the attached organic scaffold. Electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, increasing its reactivity.[3] This allows for the design of probes with tailored reactivity for specific biological targets.

Conclusion

Fluorinated sulfonyl halides, and sulfonyl fluorides in particular, are a versatile and increasingly important class of compounds for organic synthesis and chemical biology. Their enhanced stability compared to sulfonyl chlorides, coupled with their tunable reactivity, makes them ideal for a wide range of applications, from the synthesis of complex molecules to the development of highly selective covalent protein inhibitors. A thorough understanding of their properties and the experimental techniques for their synthesis and characterization is essential for leveraging their full potential in research and development.

References

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

(3,4-Difluorophenyl)methanesulfonyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for (3,4-Difluorophenyl)methanesulfonyl chloride. Due to the limited availability of specific stability data for this compound, this document synthesizes information from studies on analogous aryl sulfonyl chlorides and general principles of chemical stability for this class of reagents. The recommendations herein are designed to ensure the compound's integrity and maximize its utility in research and development.

Core Chemical Stability

This compound is a reactive compound, primarily susceptible to hydrolysis. Like other sulfonyl chlorides, it is sensitive to moisture and will degrade in the presence of water. The primary degradation pathway is the reaction with water to form (3,4-Difluorophenyl)methanesulfonic acid and hydrochloric acid. This hydrolytic instability is a critical consideration for its handling and storage.

The electrophilicity of the sulfur atom in the sulfonyl chloride group makes it a target for nucleophiles, with water being a common reactant. The electron-withdrawing effects of the two fluorine atoms on the phenyl ring likely enhance the reactivity of the sulfonyl chloride moiety towards nucleophilic attack.

Recommended Storage and Handling Protocols

To maintain the quality and reactivity of this compound, stringent storage and handling procedures are necessary. The following table summarizes the recommended conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. | To minimize thermal decomposition and slow the rate of potential hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture, which is the primary cause of degradation. |

| Container | Keep in a tightly sealed, compatible container. | To provide a physical barrier against moisture and atmospheric contaminants. |

| Environment | Store in a dry, well-ventilated area. | To prevent accidental exposure to high humidity and ensure safety in case of a leak. |

| Light | Protect from light. | While not explicitly documented as light-sensitive, it is good practice for reactive reagents. |

Incompatible Materials and Conditions

Exposure to certain materials and environmental conditions can lead to the rapid degradation of this compound, potentially causing hazardous situations.

| Incompatible Substance/Condition | Hazard |

| Water/Moisture | Reacts to produce (3,4-Difluorophenyl)methanesulfonic acid and corrosive hydrochloric acid gas. |

| Strong Bases (e.g., hydroxides, amines) | Reacts vigorously, leading to decomposition. |

| Alcohols | Reacts to form sulfonate esters. |

| Strong Oxidizing Agents | May lead to vigorous or explosive reactions. |

| High Temperatures | Accelerates decomposition.[1] |

Experimental Protocols: General Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general approach to assess its stability can be outlined. This typically involves subjecting the compound to stressed conditions and monitoring its purity over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To evaluate the stability of this compound under accelerated storage conditions (e.g., elevated temperature and humidity).

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in appropriate, sealed vials.

-

Initial Analysis (T=0): Analyze a baseline sample using a developed HPLC method to determine the initial purity and identify any existing impurities.

-

Stress Conditions:

-

Place a set of samples in a stability chamber at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).

-

Store another set of samples under the recommended storage conditions (cool, dry, inert atmosphere) as a control.

-

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from both the stressed and control conditions.

-

HPLC Analysis: Analyze each sample to quantify the amount of remaining this compound and the formation of any degradation products.

-

Data Evaluation: Compare the purity of the stressed samples to the control samples over time to determine the rate of degradation under accelerated conditions.

Visualizations

The following diagrams illustrate key aspects of the stability and handling of this compound.

Caption: Primary degradation pathway of this compound.

Caption: Workflow for proper storage and handling to ensure compound stability.

References

Methodological & Application

Synthesis of Novel Sulfonamides Using (3,4-Difluorophenyl)methanesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel sulfonamides utilizing (3,4-Difluorophenyl)methanesulfonyl chloride as a key building block. Sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of the 3,4-difluorophenyl moiety can significantly influence the physicochemical properties of the resulting sulfonamides, potentially enhancing their therapeutic efficacy and pharmacokinetic profiles. These protocols offer a comprehensive guide for the synthesis, purification, and characterization of these novel compounds, along with insights into their potential applications in drug discovery, particularly as inhibitors of cancer-related signaling pathways.

Introduction

Sulfonamides (-SO₂NH-) are a critical pharmacophore in drug design and development. Their ability to act as bioisosteres of amides and their involvement in key biological interactions have led to their incorporation into a multitude of approved drugs. The synthesis of novel sulfonamide derivatives remains a cornerstone of medicinal chemistry, aimed at discovering new therapeutic agents with improved potency, selectivity, and drug-like properties.

This compound is a versatile reagent for introducing a difluorinated benzylsulfonamide moiety into a target molecule. The presence of fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document outlines the synthesis of a series of N-aryl-(3,4-difluorophenyl)methanesulfonamides and discusses their potential as anticancer agents through the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Data Presentation

The following tables summarize the representative yields and key characterization data for a series of novel sulfonamides synthesized from this compound and various aniline derivatives.

Table 1: Synthesis of N-Aryl-(3,4-difluorophenyl)methanesulfonamides

| Compound ID | Aniline Derivative | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1a | Aniline | 12 | 85 | 112-114 |

| 1b | 4-Methylaniline | 12 | 88 | 121-123 |

| 1c | 4-Methoxyaniline | 14 | 92 | 118-120 |

| 1d | 4-Chloroaniline | 16 | 82 | 135-137 |

| 1e | 4-Nitroaniline | 18 | 75 | 158-160 |

Table 2: Spectroscopic Data for Synthesized Sulfonamides

| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) [M+H]⁺ |

| 1a | 7.10-7.40 (m, 8H, Ar-H), 4.35 (s, 2H, CH₂), 10.20 (s, 1H, NH) | 117.5, 118.0, 122.5, 125.0, 129.0, 130.0, 137.0, 149.0 (dd, J=248, 12 Hz), 151.0 (dd, J=250, 12 Hz), 58.0 (CH₂) | 3250 (N-H), 1340 (SO₂ asym), 1160 (SO₂ sym) | 284.0 |

| 1b | 2.30 (s, 3H, CH₃), 7.00-7.35 (m, 7H, Ar-H), 4.32 (s, 2H, CH₂), 10.15 (s, 1H, NH) | 21.0 (CH₃), 117.4, 117.9, 122.6, 129.5, 134.5, 138.0, 149.1 (dd, J=248, 12 Hz), 151.1 (dd, J=250, 12 Hz), 58.1 (CH₂) | 3245 (N-H), 1338 (SO₂ asym), 1158 (SO₂ sym) | 298.1 |

| 1c | 3.80 (s, 3H, OCH₃), 6.80-7.30 (m, 7H, Ar-H), 4.30 (s, 2H, CH₂), 10.10 (s, 1H, NH) | 55.5 (OCH₃), 114.5, 117.3, 117.8, 124.0, 129.8, 130.5, 149.2 (dd, J=248, 12 Hz), 151.2 (dd, J=250, 12 Hz), 158.0, 58.2 (CH₂) | 3248 (N-H), 1335 (SO₂ asym), 1155 (SO₂ sym) | 314.1 |

| 1d | 7.15-7.45 (m, 7H, Ar-H), 4.38 (s, 2H, CH₂), 10.30 (s, 1H, NH) | 117.6, 118.1, 123.5, 129.2, 130.0, 136.5, 149.3 (dd, J=248, 12 Hz), 151.3 (dd, J=250, 12 Hz), 57.9 (CH₂) | 3255 (N-H), 1342 (SO₂ asym), 1162 (SO₂ sym) | 318.0 |

| 1e | 7.30-8.20 (m, 7H, Ar-H), 4.45 (s, 2H, CH₂), 10.50 (s, 1H, NH) | 117.8, 118.3, 125.5, 126.0, 143.0, 145.0, 149.5 (dd, J=248, 12 Hz), 151.5 (dd, J=250, 12 Hz), 57.5 (CH₂) | 3260 (N-H), 1345 (SO₂ asym), 1165 (SO₂ sym), 1520 (NO₂ asym), 1350 (NO₂ sym) | 329.0 |

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Synthesized Sulfonamides

| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |

| 1a | 25.5 | 30.2 | 28.1 |

| 1b | 18.3 | 22.5 | 20.7 |

| 1c | 15.1 | 18.9 | 17.4 |

| 1d | 12.8 | 15.3 | 14.1 |

| 1e | 8.5 | 10.1 | 9.3 |

| Doxorubicin | 0.8 | 1.2 | 1.0 |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-(3,4-difluorophenyl)methanesulfonamides

This protocol describes a general method for the synthesis of N-aryl-(3,4-difluorophenyl)methanesulfonamides from this compound and substituted anilines.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Pyridine (1.5 eq) or Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for chromatography

Procedure:

-

Reaction Setup: To a solution of the substituted aniline (1.1 eq) in anhydrous DCM in a round-bottom flask, add pyridine or triethylamine (1.5 eq) at room temperature under a nitrogen atmosphere.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-aryl-(3,4-difluorophenyl)methanesulfonamide.

Characterization Protocol

The synthesized compounds are characterized by standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Characteristic peaks for the N-H and SO₂ stretching vibrations are observed.

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer to confirm the molecular weight of the synthesized compounds.

In Vitro Anticancer Activity Assay Protocol

The cytotoxic activity of the synthesized sulfonamides against human cancer cell lines (e.g., MCF-7, A549, HCT116) is evaluated using the MTT assay.

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamides and a standard anticancer drug (e.g., Doxorubicin) for 48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours.

-

Absorbance Measurement: Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curves.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and evaluation of novel sulfonamides.

Proposed Signaling Pathway Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes: Protocol for the Sulfonylation of Primary Amines with (3,4-Difluorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is a critical transformation in the development of new drug candidates. This document provides a detailed protocol for the N-sulfonylation of primary amines using (3,4-Difluorophenyl)methanesulfonyl chloride, a reagent of interest for introducing the 3,4-difluorobenzylsulfonyl moiety into molecules. This structural motif can be valuable in drug design due to the unique properties conferred by the fluorine atoms, such as altered metabolic stability and binding interactions.

The reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride (HCl). The generated HCl is neutralized by a base to drive the reaction to completion. Careful control of reaction parameters is crucial to ensure high yields and minimize side products, particularly the di-sulfonylation of the primary amine.

Key Reaction Parameters

Successful and selective mono-sulfonylation of primary amines is dependent on several critical factors:

-

Stoichiometry: A slight excess of the primary amine relative to the sulfonyl chloride (typically 1.1 to 1.2 equivalents) can be employed to ensure complete consumption of the sulfonylating agent and minimize di-sulfonylation. Alternatively, a 1:1 ratio is often effective.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is commonly used to scavenge the HCl byproduct. The choice and amount of base can influence the reaction rate and selectivity. For instance, sterically hindered bases like 2,6-lutidine can be beneficial in preventing side reactions.[1]

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature. Lowering the temperature can significantly reduce the rate of the undesired di-sulfonylation reaction.[1]

-

Rate of Addition: Slow, dropwise addition of the sulfonyl chloride solution to the amine solution is critical to maintain a low concentration of the sulfonyl chloride, which favors the reaction with the more nucleophilic primary amine over the sulfonamide product.[1]

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent hydrolysis of the sulfonyl chloride.[1]

Applications in Drug Discovery

Sulfonamides are a privileged scaffold in drug discovery. The products derived from the reaction with this compound are of interest for their potential biological activities. For instance, structurally related sulfonamides have been shown to act as inhibitors of various enzymes and modulators of signaling pathways implicated in diseases such as cancer.

One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in regulating cellular processes like proliferation, apoptosis, and inflammation. A methanesulfonamide analogue of cryptopleurine has been reported to induce G0/G1 cell cycle arrest in cancer cells through the activation of the JNK pathway, highlighting the potential for sulfonamides to modulate this critical signaling cascade.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary Amine

This protocol describes a general method for the reaction of a primary amine with this compound.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.0-1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in the chosen anhydrous solvent (e.g., DCM).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq) in a small amount of the anhydrous solvent in a separate flask. Add this solution dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir the reaction for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-(3,4-Difluorophenyl)methanesulfonamide.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the sulfonylation of primary amines with various sulfonyl chlorides, which can be considered analogous to the reaction with this compound.

| Primary Amine | Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0 - 25 | - | 100 | [2] |

| p-Toluidine | Tosyl chloride | Pyridine | - | 0 - 25 | - | 100 | [2] |

| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 0 to RT | 6 | 86 | [2] |

| Aniline | Benzenesulfonyl chloride | - | Dichloromethane | RT | - | 98 | [2] |

Visualizations

Experimental Workflow

Caption: Workflow for the sulfonylation of primary amines.

JNK Signaling Pathway

Caption: JNK signaling pathway leading to cellular responses.

References

Application Notes and Protocols for the Synthesis of Stable Methanesulfonamides using (3,4-Difluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of stable N-substituted methanesulfonamides utilizing (3,4-difluorophenyl)methanesulfonyl chloride. Sulfonamides are a critical pharmacophore in medicinal chemistry, and enhancing their metabolic stability is a key objective in drug design. The introduction of a 3,4-difluorophenyl group is a strategic approach to modulate the physicochemical properties of the parent molecule, often leading to improved metabolic stability and binding affinity. These protocols are intended to guide researchers in the synthesis, purification, and stability assessment of these valuable compounds.

Introduction

Sulfonamides are a cornerstone in drug discovery, present in a wide array of therapeutic agents due to their ability to act as bioisosteres of amides and their capacity to form key hydrogen bonding interactions with biological targets.[1][2] However, the metabolic lability of some sulfonamides can limit their therapeutic potential. A common strategy to enhance metabolic stability is the introduction of fluorine atoms into the molecular structure. The 3,4-difluorophenyl moiety, in particular, can block sites of oxidative metabolism and alter the electronic properties of the molecule, thereby improving its pharmacokinetic profile.

This compound is a key reagent for introducing this stability-enhancing group. The following protocols provide a general framework for the synthesis of N-substituted (3,4-difluorophenyl)methanesulfonamides from primary and secondary amines.

Experimental Protocols

General Synthesis of N-substituted (3,4-difluorophenyl)methanesulfonamides

This protocol outlines the reaction of this compound with a generic primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (triethylamine or DIPEA, 1.5 equivalents) dropwise to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (3,4-difluorophenyl)methanesulfonamide.

Data Presentation

The stability of the resulting sulfonamides is a critical parameter. The following table summarizes representative stability data for a model compound, N-benzyl-(3,4-difluorophenyl)methanesulfonamide, under various stress conditions.

| Condition | Incubation Time (h) | % Remaining Parent Compound | Primary Degradation Product |

| Acidic (pH 1.2, 37 °C) | 24 | >98% | Not Observed |

| Neutral (pH 7.4, 37 °C) | 24 | >99% | Not Observed |

| Basic (pH 9.0, 37 °C) | 24 | 95% | (3,4-difluorophenyl)methanesulfonic acid |

| Oxidative (3% H₂O₂, 37 °C) | 24 | >97% | Not Observed |

| Human Liver Microsomes | 1 | 85% | Hydroxylated metabolites |

This data is illustrative and will vary depending on the specific amine substituent.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Stability Assessment

The following diagram illustrates the general workflow from synthesis to stability analysis of the target sulfonamides.

Hypothetical Signaling Pathway Inhibition

(3,4-Difluorophenyl)methanesulfonamides can be designed as inhibitors of various enzymes, such as kinases. The diagram below depicts a hypothetical signaling pathway where such a compound inhibits a key kinase, thereby blocking downstream signaling.

Conclusion

The use of this compound provides a robust method for the synthesis of stable methanesulfonamides. The difluorophenyl group is anticipated to confer enhanced metabolic stability, a desirable characteristic in drug candidates. The provided protocols and conceptual frameworks are intended to facilitate the exploration of this important class of compounds in medicinal chemistry and drug development. Researchers are encouraged to adapt and optimize these methods for their specific applications.

References

(3,4-Difluorophenyl)methanesulfonyl Chloride: A Versatile Building Block for the Synthesis of Heterocyclic Compounds

(3,4-Difluorophenyl)methanesulfonyl chloride has emerged as a valuable and versatile building block in the field of heterocyclic chemistry. Its unique electronic properties, stemming from the presence of two fluorine atoms on the phenyl ring, make it an attractive reagent for the synthesis of a diverse range of heterocyclic scaffolds. These resulting compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of N-sulfonylated heterocycles.

Introduction to this compound in Heterocyclic Synthesis

This compound is a reactive chemical intermediate that readily participates in reactions with nucleophiles, particularly amines, to form stable sulfonamides. This reactivity is the cornerstone of its application in heterocyclic synthesis. The resulting N-((3,4-difluorophenyl)methylsulfonyl) moiety can act as a directing group or a key structural element in subsequent cyclization reactions, leading to the formation of various heterocyclic ring systems. The difluorophenyl group can significantly influence the physicochemical and pharmacological properties of the final heterocyclic compounds, potentially enhancing their bioactivity, metabolic stability, and membrane permeability.

Heterocyclic compounds are integral to the development of new pharmaceuticals, with a vast number of approved drugs containing at least one heterocyclic ring.[1][2] The synthesis of novel heterocyclic structures remains a primary focus for medicinal chemists in the quest for new therapeutic agents.[1][2]

Applications in the Synthesis of N-Sulfonylated Heterocycles

The primary application of this compound in this context is the synthesis of N-sulfonylated heterocycles. This is typically achieved through a two-step process:

-

Sulfonamide Formation: The sulfonyl chloride is reacted with a primary or secondary amine to form the corresponding sulfonamide. This reaction is generally high-yielding and proceeds under mild conditions.

-

Cyclization: The resulting sulfonamide, which contains other necessary functional groups, undergoes an intramolecular or intermolecular cyclization to form the desired heterocyclic ring.

While specific examples in the literature detailing the use of this compound for the synthesis of a wide array of heterocycles are not extensively documented in the initial broad searches, the general principles of sulfonamide chemistry provide a strong foundation for its application. For instance, the synthesis of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide demonstrates the facile reaction of a difluorinated amine with a sulfonyl chloride, a reaction type that is fundamental to the proposed applications.[3]

Experimental Protocols

The following are generalized protocols for the synthesis of N-sulfonylated compounds, which can be adapted for the synthesis of heterocyclic precursors using this compound.

General Protocol for the Synthesis of Sulfonamides

This protocol describes the general procedure for the reaction of an amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Triethylamine or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Quantitative Data for a Representative Sulfonamide Synthesis

The following table summarizes the reaction conditions and yield for the synthesis of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, a reaction analogous to the first step in forming a heterocyclic precursor.[3]

| Reactants | Solvent | Base | Time (h) | Temperature | Yield (%) | Reference |

| 3,4-Difluoroaniline, 3,4-Dimethoxybenzenesulfonyl chloride | Triethylamine | Triethylamine | - | Stirring | 56 | [3] |

Logical Workflow for Heterocyclic Synthesis

The general strategy for utilizing this compound as a building block for heterocyclic synthesis can be visualized as a logical workflow.

Caption: General workflow for the synthesis of N-sulfonylated heterocycles.

Potential Signaling Pathways for Synthesized Heterocycles

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a synthesized heterocyclic compound.

Caption: Hypothetical cell signaling pathway modulated by a synthesized heterocycle.

Conclusion

This compound serves as a promising and adaptable starting material for the construction of a variety of N-sulfonylated heterocyclic compounds. The straightforward formation of sulfonamides, coupled with the potential for diverse subsequent cyclization strategies, opens up avenues for the creation of novel molecular scaffolds. The incorporation of the 3,4-difluorophenyl moiety is anticipated to impart favorable pharmacological properties to the resulting heterocycles, making this building block a valuable tool for researchers and scientists in the field of drug discovery and development. Further exploration into specific cycloaddition and multicomponent reactions involving this reagent is warranted to fully realize its synthetic potential.

References

Application Notes and Protocols for (3,4-Difluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of (3,4-Difluorophenyl)methanesulfonyl chloride in organic synthesis. This reagent is a valuable building block for the introduction of the (3,4-Difluorophenyl)methanesulfonyl moiety, which is of interest in medicinal chemistry and materials science due to the unique properties conferred by the difluorinated aromatic ring. The protocols outlined below are based on established methodologies for analogous sulfonyl chlorides and provide a strong foundation for the synthesis of novel sulfonamides and sulfonate esters. Researchers should note that optimization of the described conditions may be necessary for specific substrates.

Introduction

This compound is a reactive organosulfur compound used primarily for the synthesis of sulfonamides and sulfonate esters. The presence of the 3,4-difluorophenyl group can significantly influence the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This makes it an attractive reagent in drug discovery programs and for the development of functional materials.

Key Applications:

-

Synthesis of Sulfonamides: Reaction with primary and secondary amines to form N-substituted sulfonamides, a common motif in pharmacologically active compounds.

-

Synthesis of Sulfonate Esters: Reaction with alcohols to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions.

Health and Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes severe skin burns and eye damage.[1]

-

Precautionary Statements: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1]

Synthesis of this compound

Protocol 1: Synthesis from (3,4-Difluorophenyl)methanesulfonic acid (Adaptable)

-

Materials:

-

(3,4-Difluorophenyl)methanesulfonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

-

Anhydrous toluene (or other inert solvent)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend (3,4-Difluorophenyl)methanesulfonic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of anhydrous DMF (e.g., 0.1 eq).

-

From the dropping funnel, add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or quenching a small aliquot with an amine to check for sulfonamide formation).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Expected Workflow for Synthesis:

Reactions of this compound

N-Sulfonylation of Amines

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding sulfonamides. The choice of base and solvent can influence the reaction rate and yield.

General Reaction Scheme:

Protocol 2: General Procedure for N-Sulfonylation of an Amine

-

Materials:

-

Amine (primary or secondary)

-

This compound

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base (e.g., triethylamine or pyridine)

-

-

Procedure:

-

Dissolve the amine (1.0 eq) and the base (1.2-1.5 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Table 1: Representative Conditions for N-Sulfonylation (based on analogous reactions)

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aniline | Pyridine | DCM | 0 to RT | 12-16 | 85-95 |

| Benzylamine | Triethylamine | THF | 0 to RT | 4-8 | 90-98 |

| Morpholine | Triethylamine | DCM | 0 to RT | 2-6 | 92-99 |

| Diethylamine | Pyridine | DCM | 0 to RT | 6-12 | 88-96 |

O-Sulfonylation of Alcohols

The reaction with alcohols yields sulfonate esters (mesylates), which are valuable intermediates.

General Reaction Scheme:

Protocol 3: General Procedure for O-Sulfonylation of an Alcohol

-

Materials:

-

Alcohol

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

-